molecular formula C11H13NO2 B13750888 2-[(3-Aminophenyl)methylene]butanoic acid CAS No. 59150-78-6

2-[(3-Aminophenyl)methylene]butanoic acid

Cat. No.: B13750888
CAS No.: 59150-78-6
M. Wt: 191.23 g/mol
InChI Key: DHELLYXEESJYNP-UHFFFAOYSA-N
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Description

2-[(3-Aminophenyl)methylene]butyric acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of butyric acid, featuring an aminophenyl group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminophenyl)methylene]butyric acid can be achieved through several methods. One common approach involves the condensation reaction between 3-aminobenzaldehyde and butyric acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[(3-Aminophenyl)methylene]butyric acid may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminophenyl)methylene]butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-[(3-Aminophenyl)methylene]butyric acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Aminophenyl)methylene]butyric acid involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutyric acid: A similar compound with a phenyl group instead of an aminophenyl group.

    Aminobutyric acid: Another related compound with an amino group attached to the butyric acid backbone.

Uniqueness

2-[(3-Aminophenyl)methylene]butyric acid is unique due to the presence of both an aminophenyl group and a butyric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

59150-78-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[(3-aminophenyl)methylidene]butanoic acid

InChI

InChI=1S/C11H13NO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

DHELLYXEESJYNP-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=CC(=CC=C1)N)/C(=O)O

Canonical SMILES

CCC(=CC1=CC(=CC=C1)N)C(=O)O

Origin of Product

United States

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